1,2,3,4-Tetrahydro-5,10-phenazinediiumdiolate is a complex organic compound that belongs to the phenazine family. This compound is characterized by its unique molecular structure and potential applications in various scientific fields. It is known for its interesting chemical properties and biological activities, making it a subject of research in organic chemistry and medicinal chemistry.
1,2,3,4-Tetrahydro-5,10-phenazinediiumdiolate falls under the category of organic compounds specifically classified as phenazines. Phenazines are known for their diverse biological activities and are often studied for their potential use in pharmaceuticals and agrochemicals.
The synthesis of 1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate can be achieved through several methods:
The synthesis often requires careful monitoring of reaction conditions including temperature and pH levels to ensure optimal yield and purity of the product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the structure and purity of the synthesized compound.
The molecular formula for 1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate is , with a molecular weight of approximately 184.24 g/mol . The compound features a bicyclic structure typical of phenazines.
The structural representation reveals two fused rings containing nitrogen atoms that contribute to its chemical properties. The presence of hydroxyl groups enhances its reactivity and potential interactions in biological systems.
1,2,3,4-Tetrahydro-5,10-phenazinediiumdiolate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often studied under controlled laboratory conditions to understand their mechanisms and products. Kinetics and thermodynamics are also analyzed to assess reaction feasibility.
The mechanism by which 1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate exerts its effects can vary based on its application. For instance:
Research indicates that compounds within the phenazine family often exhibit antimicrobial and antitumor properties due to their ability to intercalate DNA or disrupt cellular processes .
Relevant data on these properties can be found in chemical databases such as ChemicalBook and PubChem .
1,2,3,4-Tetrahydro-5,10-phenazinediiumdiolate has potential applications in various fields:
Research continues into optimizing its synthesis and exploring new applications based on its unique chemical properties.
The investigation of phenazine natural products began with the isolation of pyocyanin from Pseudomonas aeruginosa cultures in the mid-19th century, but the structural characterization of phenazine 5,10-dioxides emerged significantly later. Iodinin (1,6-dihydroxyphenazine 5,10-dioxide), first identified in 1939 from Brevibacterium iodinum, represented the earliest known example of this subclass and demonstrated early promise as an antimicrobial and antitumor agent [5] [6]. Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide), isolated in 1966 from Sorangium species, further expanded interest due to its broad-spectrum antibiotic properties and unique redox behavior [3] [6]. By the 2000s, research pivoted toward exploiting the hypoxia-selective cytotoxicity of these compounds. Seminal work by Gates and Cerecetto elucidated the bio-reductive activation mechanism of phenazine dioxides, revealing their ability to generate hydroxyl radicals (•OH) under low-oxygen conditions—paralleling the mechanism of clinical hypoxia-targeting agents like tirapazamine [4] [8]. This established phenazine 5,10-dioxides as a scaffold for developing tumor-selective cytotoxins.
Table 1: Key Milestones in Phenazine 5,10-Dioxide Research
Year | Discovery/Advancement | Significance |
---|---|---|
1939 | Isolation of iodinin from B. iodinum | First natural phenazine 5,10-dioxide identified; early antitumor activity noted |
1966 | Characterization of myxin from Sorangium sp. | Revealed potent dual antimicrobial/aerobic cytotoxic activity |
2005 | Validation of hypoxia-selective •OH production | Mechanistic link to bioreductive activation established [2] [4] |
2013+ | Synthetic routes to derivatives optimized | Enabled systematic structure-activity studies [3] [6] |
Phenazine 5,10-dioxides belong to a broader class of nitrogen-heterocyclic compounds characterized by a tricyclic system comprising two benzene rings fused to a central pyrazine N,N'-dioxide core. This scaffold can be divided into three primary structural categories:
Table 2: Structural Features and Biological Implications of Key Phenazine Derivatives
Compound Class | Representative Examples | Key Structural Attributes | Biological Implications |
---|---|---|---|
Fully Aromatic Dioxides | Iodinin, Myxin | Planar tricyclic core; N,N'-dioxide | DNA intercalation; ROS generation |
Reduced Analogs | 1,2,3,4-Tetrahydro derivatives | Non-planar; saturated peripheral carbons | Enhanced solubility; altered redox profile |
Halogenated Derivatives | 7-Bromo-2-hydroxyphenazine dioxide | Electron-withdrawing C7 substituent | Increased hypoxia selectivity [4] |
The N,N'-dioxide motif is indispensable for hypoxia-selective cytotoxicity. Electrochemical studies confirm that these compounds undergo univalent reduction at biologically accessible potentials (–0.3 to –0.5 V), forming radical intermediates that decompose to •OH in hypoxic environments [4] [10].
The hydrogenation of one benzene ring in phenazine 5,10-dioxides—yielding 1,2,3,4-tetrahydro analogs—addresses critical limitations of the parent scaffold while preserving bioactivity. This modification confers three principal advantages:
Table 3: Impact of Hydrogenation on Phenazine 5,10-Dioxide Properties
Property | Fully Aromatic (e.g., Iodinin) | 1,2,3,4-Tetrahydro Analogs | Functional Consequence |
---|---|---|---|
Aqueous Solubility | < 0.1 mg/mL | 10–100x improvement | Enhanced drug delivery [3] [6] |
Reduction Potential (E₁/₂) | –0.45 V vs. SCE | –0.30 to –0.35 V vs. SCE | Faster activation under hypoxia [10] |
DNA Interaction | Rigid intercalation | Flexible partial insertion | Potential for altered specificity |
Current research focuses on leveraging these attributes to develop 1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate derivatives as next-generation hypoxia-selective agents with improved pharmacokinetic profiles and reduced off-target effects [3] [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8